Cas no 2171693-54-0 (2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpiperidin-4-yl}acetic acid)

2-{1-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpiperidin-4-yl}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a piperidine ring with an acetic acid side chain and a methoxypropanoyl group, offering versatility in modifying peptide backbones. The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling selective deprotection under mild basic conditions. This compound is particularly valuable for introducing constrained conformational elements or functional handles into peptide sequences, enhancing structural diversity in drug discovery and biochemical research. Its stability and well-defined reactivity profile make it a reliable intermediate for synthesizing complex peptidomimetics and bioactive molecules.
2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpiperidin-4-yl}acetic acid structure
2171693-54-0 structure
Product name:2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpiperidin-4-yl}acetic acid
CAS No:2171693-54-0
MF:C26H30N2O6
Molecular Weight:466.526207447052
CID:5995758
PubChem ID:165551804

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpiperidin-4-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpiperidin-4-yl}acetic acid
    • 2171693-54-0
    • 2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanoyl]piperidin-4-yl}acetic acid
    • EN300-1507321
    • インチ: 1S/C26H30N2O6/c1-33-16-23(25(31)28-12-10-17(11-13-28)14-24(29)30)27-26(32)34-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,17,22-23H,10-16H2,1H3,(H,27,32)(H,29,30)
    • InChIKey: MZZJNPKWOAJBLT-UHFFFAOYSA-N
    • SMILES: O=C(C(COC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC(CC(=O)O)CC1

計算された属性

  • 精确分子量: 466.21038668g/mol
  • 同位素质量: 466.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 700
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 105Ų

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpiperidin-4-yl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1507321-100mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanoyl]piperidin-4-yl}acetic acid
2171693-54-0
100mg
$2963.0 2023-09-27
Enamine
EN300-1507321-500mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanoyl]piperidin-4-yl}acetic acid
2171693-54-0
500mg
$3233.0 2023-09-27
Enamine
EN300-1507321-50mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanoyl]piperidin-4-yl}acetic acid
2171693-54-0
50mg
$2829.0 2023-09-27
Enamine
EN300-1507321-5000mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanoyl]piperidin-4-yl}acetic acid
2171693-54-0
5000mg
$9769.0 2023-09-27
Enamine
EN300-1507321-2500mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanoyl]piperidin-4-yl}acetic acid
2171693-54-0
2500mg
$6602.0 2023-09-27
Enamine
EN300-1507321-1.0g
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanoyl]piperidin-4-yl}acetic acid
2171693-54-0
1g
$0.0 2023-06-05
Enamine
EN300-1507321-10000mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanoyl]piperidin-4-yl}acetic acid
2171693-54-0
10000mg
$14487.0 2023-09-27
Enamine
EN300-1507321-1000mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanoyl]piperidin-4-yl}acetic acid
2171693-54-0
1000mg
$3368.0 2023-09-27
Enamine
EN300-1507321-250mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanoyl]piperidin-4-yl}acetic acid
2171693-54-0
250mg
$3099.0 2023-09-27

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpiperidin-4-yl}acetic acid 関連文献

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpiperidin-4-yl}acetic acidに関する追加情報

Introduction to 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpiperidin-4-yl}acetic Acid (CAS No. 2171693-54-0)

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpiperidin-4-yl}acetic acid, identified by its CAS number CAS No. 2171693-54-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a piperidine core, a fluorenyl moiety, and functionalized side chains. The presence of these structural elements not only contributes to its unique chemical properties but also opens up a wide array of potential applications in medicinal chemistry.

The< strong>piperidine ring is a common structural motif in many bioactive molecules, known for its ability to enhance binding affinity and metabolic stability. In this compound, the piperidine ring is further functionalized with an amino group and a methoxypropanoyl side chain, which adds to its complexity and potential pharmacological activity. The< strong>fluorenyl moiety, on the other hand, is a bulky aromatic group that often serves as a pharmacophore in drug design due to its hydrophobic properties and ability to interact favorably with biological targets.

The< strong>methoxycarbonyl group attached to the fluorenyl ring introduces a polar functionality, which can influence the solubility and reactivity of the compound. This group is also commonly used in peptide mimetics and other biologically active molecules due to its ability to stabilize negative charges and enhance binding interactions. The< strong>acetic acid moiety at the end of the molecule provides a carboxylic acid functional group, which can participate in various chemical reactions and biological interactions.

Recent advancements in drug discovery have highlighted the importance of multifunctional compounds that can target multiple pathways or receptors simultaneously. The structural features of< strong>2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpiperidin-4-yl}acetic acid make it a promising candidate for such applications. For instance, the combination of the piperidine core, fluorenyl moiety, and functionalized side chains could allow this compound to interact with multiple biological targets, potentially leading to synergistic effects in therapeutic interventions.

In addition to its structural complexity, this compound has shown intriguing biological activities in preliminary studies. Research has indicated that it may exhibit< strong>antimicrobial properties, making it a valuable candidate for developing new antibiotics or antifungal agents. The< strong>piperidine ring and< strong>methoxycarbonyl group have been shown to contribute significantly to these activities by interacting with bacterial cell walls or disrupting essential metabolic pathways.

The< strong>fluorenyl moiety has also been implicated in various biological processes, including cell signaling and receptor binding. Studies have suggested that this group can modulate the activity of certain enzymes and receptors, which could have implications in treating neurological disorders or inflammatory conditions. Furthermore, the< strong>methoxypropanoyl side chain may enhance the compound's ability to cross cell membranes, improving its bioavailability and therapeutic efficacy.

The< strong>acetic acid moiety at the terminal end of the molecule could play a role in modulating pH-dependent interactions within biological systems. This functionality might be particularly useful in designing prodrugs or targeted delivery systems where pH-sensitive release mechanisms are required.

The synthesis of< strong>2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpiperidin-4-yl}acetic acid involves multiple steps, including protection-deprotection strategies, peptide coupling techniques, and functional group transformations. The use of advanced synthetic methodologies ensures high purity and yield, which are crucial for pharmaceutical applications. Techniques such as solid-phase synthesis have been employed to streamline the process and improve scalability.

In conclusion, 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpiperidin-4-yl}acetic acid (CAS No. 2171693-54-0) is a structurally complex and multifunctional compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for developing novel therapeutics targeting various diseases. Ongoing research efforts are focused on elucidating its mechanism of action and optimizing its pharmacological properties for clinical applications.

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